molecular formula C5H6N2O4 B1581337 Dimethyl diazomalonate CAS No. 6773-29-1

Dimethyl diazomalonate

Cat. No.: B1581337
CAS No.: 6773-29-1
M. Wt: 158.11 g/mol
InChI Key: UFAZHCVBGMSJHS-UHFFFAOYSA-N
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Description

Dimethyl diazomalonate is an organic compound characterized by the presence of two ester groups and a diazo group. It is a versatile reagent in organic synthesis, particularly valued for its ability to generate carbenes, which are highly reactive intermediates used in various chemical transformations.

Mechanism of Action

Target of Action

Dimethyl diazomalonate is a diazo compound that primarily targets carbon atoms in organic molecules . The compound’s primary targets are the carbon atoms in alcohols and in non-activated double bonds of fatty esters . These carbon atoms play a crucial role in the structure and function of these organic molecules.

Mode of Action

This compound interacts with its targets through a process known as carbene insertion . In this process, the diazo group in this compound decomposes to generate a carbene, which is a highly reactive species consisting of a carbon atom with two non-bonded electrons . This carbene then inserts itself into a carbon-hydrogen bond in the target molecule . The result is the formation of new carbon-carbon bonds, leading to structural changes in the target molecule .

Biochemical Pathways

The carbene insertion process affects various biochemical pathways. For instance, the insertion of biscarbomethoxycarbene into alcohols leads to the formation of O-H insertion products . Similarly, the reaction of this compound with non-activated double bonds of fatty esters results in the formation of cyclopropanes . These new compounds can further participate in various biochemical reactions, leading to downstream effects on multiple biochemical pathways .

Result of Action

The action of this compound at the molecular level results in the formation of new compounds with altered structures . These structural changes can affect the properties and functions of the original molecules. For example, the formation of O-H insertion products from alcohols can change the alcohols’ reactivity . Similarly, the formation of cyclopropanes from fatty esters can alter the esters’ physical and chemical properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst such as rhodium or copper can enhance the compound’s reactivity . The temperature also affects the compound’s reactivity, with higher temperatures promoting the thermal rearrangement of the products formed from this compound . Moreover, the compound’s stability and efficacy can be affected by factors such as pH, the presence of other chemicals, and the specific conditions of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl diazomalonate can be synthesized through the reaction of dimethyl malonate with 4-acetamidobenzenesulfonyl azide in the presence of triethylamine and acetonitrile. The reaction mixture is cooled to 0°C, and dimethyl malonate is added slowly. The mixture is then stirred at room temperature for 17 hours, resulting in the formation of this compound as a yellow oil .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety, given the explosive nature of diazo compounds. The crude product is typically purified by distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Dimethyl diazomalonate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Ethyl diazoacetate: Another diazo compound used for carbene generation.

    Diazomethane: A simpler diazo compound with similar reactivity but higher explosiveness.

Comparison:

This compound stands out due to its stability, versatility, and wide range of applications in scientific research and industrial processes.

Properties

IUPAC Name

dimethyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAZHCVBGMSJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987068
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
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URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6773-29-1
Record name Dimethyl diazomalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 g. (0.075 mole) of dimethyl malonate, 50 ml of anhydrous acetonitrile, and 7.6 g (0.075 mole) of triethylamine (b.p. 88.5-90.5° C.) were added to a 300 ml double-jacketed flask with a dropping funnel, reflux condenser and mechanical stirrer (Rushton). The temperature of the mixture was adjusted to 20° C., and 14.8 g (0.075 mole) of p-toluenesulfonyl azide in 50 ml of CH3CN is added dropwise with vigorous stirring over 15 minutes. The addition caused the reaction mixture to warm to 38-40° C. and assume a yellow colour. After the mixture had been stirred at room temperature for 2.5 hours, the solvent was evaporated at 35° C. (12 mm). The partially crystalline residue was triturated with 100 ml of ether, and the mixture, including the insoluble residue, was placed in a 500 ml separatory funnel. The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N) and a 50 ml solution of potassium hydroxide (0.5N) solution. The yellow-orange ethereal phase was dried over anhydrous sodium sulfate, and the solvent evaporated at 35° (15 mm) until the residue had attained a constant weight. The yellow-orange diazo ester weighed 5 g. The product was checked by 1HNMR spectroscopy and found to be ca. 90% pure.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl diazomalonate
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Customer
Q & A

Q1: What is the molecular formula and weight of dimethyl diazomalonate?

A1: The molecular formula of this compound is C5H6N2O4 and its molecular weight is 158.11 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy reveals a characteristic strong absorption band for the diazo group (N2) around 1911 cm-1. []

Q3: What types of reactions is this compound commonly used for?

A3: this compound is primarily used as a carbene precursor in reactions catalyzed by transition metals, particularly copper and rhodium complexes. Common reactions include cyclopropanation of alkenes, insertion into various bonds (C-H, N-H, Se-Se), and formation of ylides.

Q4: How do catalysts influence the reactions of this compound?

A5: Transition metal catalysts like rhodium(II) acetate [] or copper(II) acetylacetonate [] decompose this compound to generate reactive metal-carbenoid intermediates. These intermediates can then participate in various reactions depending on the reaction conditions and the other reactants present.

Q5: Can you provide an example of a cyclopropanation reaction using this compound?

A6: this compound readily undergoes cyclopropanation with alkenes in the presence of a rhodium(II) catalyst, like [Rh2(esp)2], even with low catalyst loading and the alkene as the limiting reagent. []

Q6: What about reactions with thioketones?

A7: this compound reacts with aromatic thioketones in the presence of Rh2(OAc)4, producing a mixture of thiiranedicarboxylate and (diphenylmethylidene)malonate. The proposed mechanism involves a thiocarbonylylide intermediate. []

Q7: What are some other interesting reactions involving this compound?

A8:
Insertion into Se-Se bonds: In the presence of copper-bronze or BF3·Et2O, this compound inserts into the Se-Se bond of diphenyl diselenide. []* Formation of thiophenium ylides: Rhodium(II) acetate catalyzes the addition of this compound to thiophene and its derivatives, yielding stable thiophenium ylides. []* Synthesis of oxazoles: BF3 catalyzes the reaction of this compound with nitriles to synthesize oxazoles. This reaction proceeds via betaine intermediates. []* Formation of sulfonium ylides:* this compound reacts with dialkyl sulfides in the presence of catalytic amounts of dialkoxy disulfides to form sulfonium ylides. []

Q8: Has computational chemistry been used to study this compound reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of copper(I)-catalyzed cyclopropanation reactions of this compound with alkenes. These studies provide insights into the energetics and intermediates involved in the reaction pathway. []

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